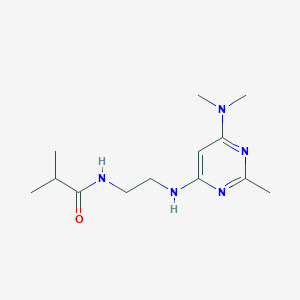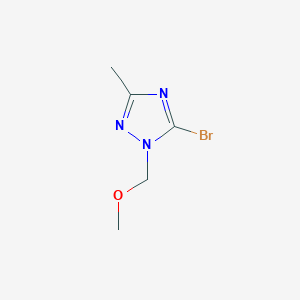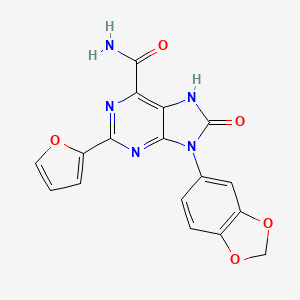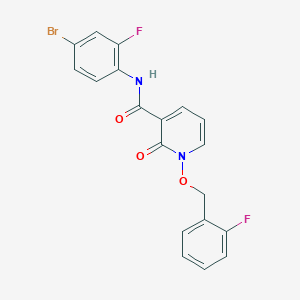![molecular formula C17H18ClN3O B2967906 Benzyl(methyl)[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]amine hydrochloride CAS No. 1217118-05-2](/img/structure/B2967906.png)
Benzyl(methyl)[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Benzyl(methyl)[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]amine hydrochloride” is a chemical compound that belongs to the class of 1,3,4-oxadiazoles . Oxadiazoles are five-membered heterocyclic compounds that contain an oxygen atom and two nitrogen atoms . They are known for their wide range of chemical and biological properties .
Synthesis Analysis
The synthesis of 1,3,4-oxadiazoles, such as the compound , often involves a sequential condensation followed by tandem oxidative cyclization and rearrangement of readily available methyl/benzyl carbazates and aldehydes as starting substrates .Molecular Structure Analysis
The molecular structure of 1,3,4-oxadiazoles, including “this compound”, is characterized by a five-membered ring containing one oxygen atom and two nitrogen atoms . The exact structure can be confirmed by techniques such as FT-IR, LCMS, and NMR spectral techniques .Chemical Reactions Analysis
The chemical reactions involving 1,3,4-oxadiazoles typically involve a sequential condensation followed by tandem oxidative cyclization and rearrangement . This reaction can yield a maximum of 94% yield .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
A study highlighted the synthesis of 5-(4-(benzyloxy)substituted phenyl)-3-((phenylamino)methyl)-1,3,4-oxadiazole-2(3H)-thione Mannich bases, demonstrating significant antifungal activity against various pathogenic fungal strains. These compounds showed potential as scaffolds for developing potent antifungal drugs, with some derivatives exhibiting promising binding at the active site of cytochrome P450 enzyme lanosterol 14 α-demethylase of Candida albicans, suggesting a mechanism of action and potential application in antifungal drug development (Nimbalkar et al., 2016).
Corrosion Inhibition
Oxadiazole derivatives have been investigated for their efficiency in inhibiting mild steel corrosion in hydrochloric acid solution. The study found that these compounds act as mixed-type inhibitors, adhering to the Langmuir adsorption isotherm, and could significantly reduce corrosion, making them valuable in materials science and engineering applications (Kalia et al., 2020).
Anticancer Activity
Another aspect of oxadiazole derivatives' application is in anticancer research, where novel azetidine-2-one derivatives of 1H-benzimidazole were prepared and showed good antibacterial activity and notable cytotoxic activity in vitro. This suggests their potential use in developing new therapeutic agents for cancer treatment (Noolvi et al., 2014).
Organic Synthesis and Chemical Sensors
In organic synthesis, oxadiazole compounds serve as intermediates for creating complex molecules with various applications, including as chemosensors. For example, selective and colorimetric fluoride chemosensors incorporating oxadiazole groups were developed, indicating the versatility of these compounds in designing materials for environmental monitoring and analytical chemistry (Ma et al., 2013).
Mesomorphic Behavior and Photoluminescent Properties
The synthesis and characterization of oxadiazole derivatives that exhibit mesomorphic behavior and photoluminescent properties have been studied, revealing their potential application in the field of liquid crystals and materials science for developing new photoluminescent materials and displays (Han et al., 2010).
Wirkmechanismus
Target of Action
Compounds with similar structures have been known to target various enzymes and proteins that contribute to cell proliferation .
Mode of Action
It’s known that the oxadiazole ring in the compound exhibits a conjugated diene character , which may influence its interaction with its targets.
Biochemical Pathways
Compounds with similar structures have been known to affect various biochemical pathways, including those involved in cell proliferation .
Result of Action
It’s known that similar compounds have shown significant inhibitory effects on the growth of certain cells .
Zukünftige Richtungen
The future directions for research on 1,3,4-oxadiazoles, including “Benzyl(methyl)[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]amine hydrochloride”, could involve further exploration of their wide range of biological activities . Given their potential as anti-infective agents , there is scope for further refinement and development of these compounds in drug discovery .
Eigenschaften
IUPAC Name |
N-methyl-1-phenyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O.ClH/c1-20(12-14-8-4-2-5-9-14)13-16-18-19-17(21-16)15-10-6-3-7-11-15;/h2-11H,12-13H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIZZUXUTQJLCTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)CC2=NN=C(O2)C3=CC=CC=C3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-2-Cyano-N-methyl-3-(2-phenylimidazo[1,2-a]pyridin-3-yl)prop-2-enamide](/img/structure/B2967824.png)



![1-[(furan-2-yl)methyl]-4-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one](/img/structure/B2967830.png)


![[1-(6-Bromoquinazolin-4-yl)piperidin-4-yl]methanol](/img/structure/B2967836.png)
![2,4-Dichloro-N-(4-{[3-(trifluoromethyl)phenyl]carbamoyl}phenyl)benzamide](/img/structure/B2967841.png)
![N-tert-butyl-2-[(carbamothioylmethyl)(methyl)amino]acetamide](/img/structure/B2967842.png)

![N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2967845.png)

